![molecular formula C20H17N5 B14226757 Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- CAS No. 821783-97-5](/img/structure/B14226757.png)
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- is a complex organic compound that features a pyrazine ring substituted with pyridinyl and quinolinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures the formation of the desired pyrazine ring with the appropriate substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one substituent with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl derivatives, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound can be used in the study of enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for biochemical research.
Medicine
In medicine, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- has potential applications in drug development. Its unique structure may allow it to act as a lead compound for designing new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar quinoline and pyrazole structure but differ in their specific substituents and functional groups.
Pyridine derivatives: These compounds contain a pyridine ring and may have similar chemical properties but differ in their overall structure and reactivity.
Uniqueness
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- is unique due to its specific combination of pyridinyl and quinolinyl groups attached to a pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
821783-97-5 |
|---|---|
Molekularformel |
C20H17N5 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-(2-pyridin-4-ylethyl)-5-quinolin-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C20H17N5/c1-2-4-18-16(3-1)11-17(12-23-18)19-13-25-20(14-24-19)22-10-7-15-5-8-21-9-6-15/h1-6,8-9,11-14H,7,10H2,(H,22,25) |
InChI-Schlüssel |
CIDPLOHBWNIWAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=C(C=N3)NCCC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


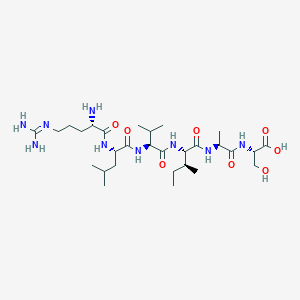
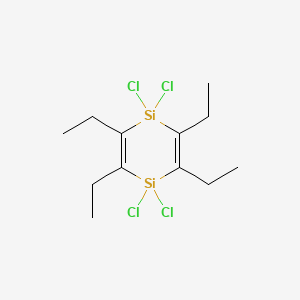
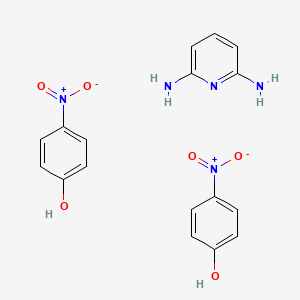
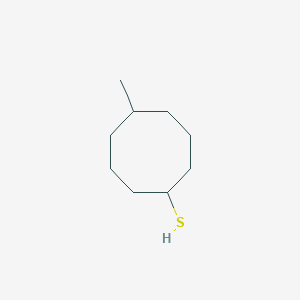
![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
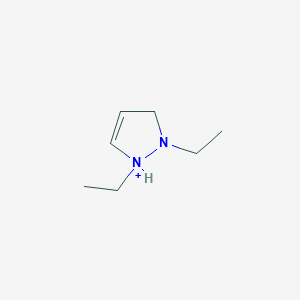
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)

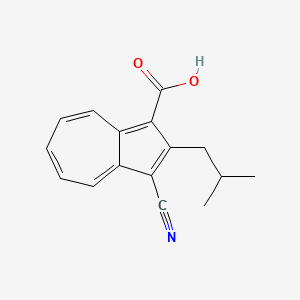
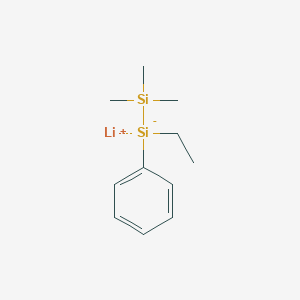
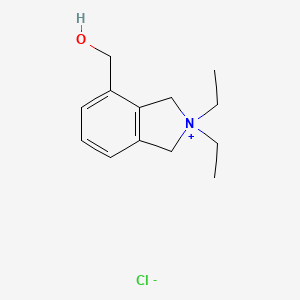

![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)
